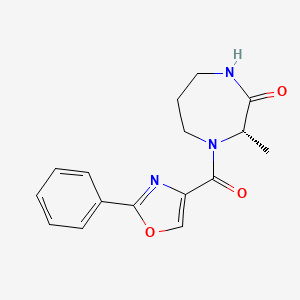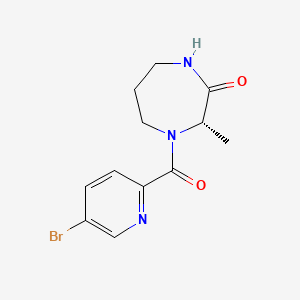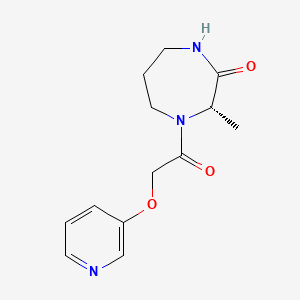
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. This compound 5-4864 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
作用機序
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. Activation of this receptor has been shown to modulate various cellular processes, including mitochondrial function, cell proliferation, and apoptosis. This compound 5-4864 has been suggested to have neuroprotective effects by modulating mitochondrial function and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 5-4864 has been shown to have various biochemical and physiological effects, including reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing oxidative stress. It has also been suggested to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has several advantages for lab experiments, including its high purity and specificity for the PBR. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
将来の方向性
There are several future directions for the study of (3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864, including further exploration of its therapeutic potential in the treatment of anxiety and depression, as well as its potential use in the treatment of Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound 5-4864 and its effects on mitochondrial function and oxidative stress. Finally, there is a need for the development of more potent and selective ligands for the PBR, which could have important implications for the treatment of various diseases.
In conclusion, this compound 5-4864 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective ligand for the PBR and has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While it has several advantages for lab experiments, including its high purity and specificity, it also has some limitations, including its relatively low potency. There are several future directions for the study of this compound 5-4864, including further exploration of its therapeutic potential and the development of more potent and selective ligands for the PBR.
合成法
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-amino-4-methylhexanoic acid, followed by cyclization with triphosgene. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carbonyl chloride with 3-amino-4-methylhexanoic acid, followed by cyclization with sodium hydride. These methods have been optimized to produce high yields of this compound 5-4864 with high purity.
特性
IUPAC Name |
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-22-15(18-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCTOGBVLEXKS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)


![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)